molecular formula C8H16O2 B12323704 1,2-Dimethoxycyclohexane CAS No. 29887-60-3

1,2-Dimethoxycyclohexane

Cat. No.: B12323704
CAS No.: 29887-60-3
M. Wt: 144.21 g/mol
InChI Key: BSGBGTJQKZSUTQ-UHFFFAOYSA-N
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Description

1,2-Dimethoxycyclohexane (C 8 H 16 O 2 ) is a cyclohexane-based diether of interest in organic synthesis and catalytic process research. This compound is characterized by its stereochemistry, with distinct cis- and trans-isomers available for study . Researchers value this compound for exploring configurational isomerization processes; studies on stereoisomeric dimethoxycyclohexanes have detailed isomerization mechanisms on metal catalysts like Pt/C, which proceeds in the presence of free hydrogen . It also serves as a product in Pd(II)-catalyzed oxidation reactions of cyclohexene, forming under specific conditions with molecular oxygen in methanol solvents . The compound's physical properties include a molecular weight of 144.21 g/mol . Its gas-phase ionization energy has been determined to be 8.6 eV (adiabatic) and 9.24 eV (vertical) . Other calculated thermodynamic properties include a standard enthalpy of formation of -438.91 kJ/mol and a boiling point of 442.16 K . This product is intended for research applications such as method development in biomass-derived bio-oil upgrading, studies in heterogeneous catalysis, and as a building block in organic and organometallic synthesis, exemplified by its use in creating Schiff base ligands for coordination chemistry . This chemical is provided as a high-purity material for laboratory research purposes. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any consumer applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29887-60-3

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

1,2-dimethoxycyclohexane

InChI

InChI=1S/C8H16O2/c1-9-7-5-3-4-6-8(7)10-2/h7-8H,3-6H2,1-2H3

InChI Key

BSGBGTJQKZSUTQ-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC1OC

Origin of Product

United States

Synthetic Methodologies and Strategies for 1,2 Dimethoxycyclohexane

Established Synthetic Routes to 1,2-Dimethoxycyclohexane (B12323671)

Established routes to this compound predominantly utilize commercially available six-membered ring precursors like cyclohexanone (B45756) and cyclohexene (B86901). These methods involve foundational organic transformations to install the necessary 1,2-dioxygenated functionality, which is subsequently methylated.

While direct conversion of cyclohexanone to this compound is not a standard route, cyclohexanone serves as a common starting material for the synthesis of cyclohexene, a direct precursor. This multi-step pathway involves the initial reduction of the ketone followed by elimination.

Reduction to Cyclohexanol (B46403): Cyclohexanone is first reduced to cyclohexanol. This can be achieved with a variety of common reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which act by nucleophilic addition of a hydride to the carbonyl carbon.

Dehydration to Cyclohexene: The resulting cyclohexanol is then subjected to acid-catalyzed dehydration to form cyclohexene. study.comquora.com Strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are used to protonate the hydroxyl group, converting it into a good leaving group (H₂O). Subsequent elimination of a proton from an adjacent carbon yields the cyclohexene double bond. study.comquora.com

Once cyclohexene is synthesized, it can be converted to this compound via the methods described in the following sections.

Cyclohexene is the most direct and versatile precursor for establishing the 1,2-dioxygenated framework required for this compound. The key step is the dihydroxylation of the double bond, which can be controlled to produce either cis or trans diastereomers of the intermediate, cyclohexane-1,2-diol.

Syn-dihydroxylation for cis-Isomers: The synthesis of cis-cyclohexane-1,2-diol is achieved through syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. A classic method for this transformation is the use of cold, dilute, alkaline potassium permanganate (B83412) (KMnO₄), known as the Baeyer's test. quora.com A more reliable and high-yielding laboratory method employs osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). orgsyn.org This reaction proceeds through a cyclic osmate ester intermediate, which is subsequently hydrolyzed to yield the cis-diol.

Anti-dihydroxylation for trans-Isomers: The synthesis of trans-cyclohexane-1,2-diol is accomplished via an anti-dihydroxylation pathway. This typically involves a two-step sequence starting with the epoxidation of cyclohexene using a peroxyacid, such as performic acid (HCO₃H) or meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.orgrsc.org The resulting cyclohexene oxide is then subjected to acid-catalyzed ring-opening with water. The nucleophilic attack of water occurs from the face opposite the epoxide ring (an Sₙ2-type mechanism), leading to an inversion of configuration at one carbon and yielding the trans-diol. rsc.org

The reaction conditions for these diastereoselective transformations are summarized in the table below.

Target DiolReagentsKey IntermediateStereochemistry
cis-Cyclohexane-1,2-diol1. OsO₄ (cat.), NMO 2. H₂OCyclic Osmate EsterSyn-addition
cis-Cyclohexane-1,2-diolCold, dilute KMnO₄, OH⁻Cyclic Manganate EsterSyn-addition
trans-Cyclohexane-1,2-diol1. Peroxyacid (e.g., HCO₃H) 2. H₃O⁺Cyclohexene OxideAnti-addition

The final step in the synthesis of this compound from either the cis- or trans-diol is the methylation of both hydroxyl groups. The Williamson ether synthesis is the most common and direct method for this transformation. libretexts.org

The reaction involves treating cyclohexane-1,2-diol with a strong base, such as sodium hydride (NaH), to deprotonate both hydroxyl groups, forming the corresponding sodium dialkoxide. libretexts.org This potent nucleophile is then reacted with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The dialkoxide displaces the iodide or sulfate leaving group via an Sₙ2 reaction to form the two ether linkages, yielding this compound. richmond.edu The stereochemistry of the starting diol (cis or trans) is retained in the final product.

Stereoselective Synthesis of this compound Isomers

Control over the absolute stereochemistry (enantioselectivity) in addition to the relative stereochemistry (diastereoselectivity) is crucial for applications requiring specific isomers of this compound.

The primary strategy for achieving enantioselectivity is the use of asymmetric reactions that differentiate between the two prochiral faces of the cyclohexene double bond.

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of cis-1,2-diols. wikipedia.orgorganic-chemistry.org This reaction modifies the standard osmium tetroxide dihydroxylation by introducing a chiral ligand to the catalytic system. The ligands are typically dimeric cinchona alkaloids, such as derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). organic-chemistry.org These are commercially available in pre-packaged mixtures known as AD-mix-α (containing a (DHQ)₂PHAL ligand) and AD-mix-β (containing a (DHQD)₂PHAL ligand), which deliver the hydroxyl groups to opposite faces of the alkene. wikipedia.orgencyclopedia.pub

By choosing the appropriate AD-mix, one can selectively synthesize either the (1R,2R)- or (1S,2S)-cyclohexane-1,2-diol from cyclohexene with high enantiomeric excess (ee). nih.gov Subsequent methylation of these enantiomerically enriched diols provides access to the corresponding chiral cis-1,2-dimethoxycyclohexane isomers.

The table below outlines the expected stereochemical outcomes of the Sharpless Asymmetric Dihydroxylation of cyclohexene.

ReagentChiral Ligand ClassProduct Stereochemistry
AD-mix-α(DHQ)₂-based(1S,2S)-Cyclohexane-1,2-diol
AD-mix-β(DHQD)₂-based(1R,2R)-Cyclohexane-1,2-diol

An alternative to using chiral catalysts is to start with a molecule that is already chiral. The enantiomerically pure cis-cyclohexane-1,2-diols produced via the Sharpless dihydroxylation serve as excellent chiral precursors. nih.gov Their conversion to this compound via the Williamson ether synthesis proceeds without affecting the stereocenters, thus transferring the chirality to the final product.

Another established strategy for obtaining chiral precursors is through the kinetic resolution of a racemic mixture. For instance, enzymatic methods can be used to selectively hydrolyze one enantiomer of racemic cyclohexene oxide, leaving the unreacted epoxide enantiomerically enriched. This chiral epoxide can then be ring-opened to form an enantiomerically pure trans-diol, which can subsequently be methylated. Similarly, classical resolution techniques, such as forming diastereomeric salts with a chiral resolving agent, can be used to separate enantiomers of precursor molecules like racemic trans-cyclohexane-1,2-dicarboxylic acid, which can then be chemically converted to the desired chiral diol. figshare.com

Novel Synthetic Approaches and Methodological Advancements

The synthesis of this compound has evolved from classical methods to more sophisticated and efficient strategies. Recent advancements have focused on improving stereoselectivity, yield, and procedural simplicity.

One notable advancement involves the chemoenzymatic synthesis of enantiomerically enriched 1,2-diamines, which can serve as precursors to chiral this compound derivatives. This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce highly pure stereoisomers. For instance, transaminases have been employed for the stereoselective deamination of diastereomeric mixtures of substituted cyclohexane-1-amines, offering a pathway to chiral intermediates. nih.gov

Metal-catalyzed reactions have also emerged as a powerful tool. For example, palladium-catalyzed methodologies, while not directly reported for the synthesis of this compound itself, are widely used for C-C and C-heteroatom bond formation, suggesting potential applicability in novel synthetic routes. nih.gov Furthermore, transition metal-catalyzed intramolecular cycloadditions of dienes with alkynes provide a robust method for constructing substituted cyclohexene rings, which could be further elaborated to this compound. williams.edu

Electrochemical synthesis offers a green and efficient alternative to traditional methods. While specific examples for this compound are not prevalent, the electrochemical synthesis of related compounds, such as 1,2-diketones from alkynes, demonstrates the potential of electrosynthesis in accessing functionalized cyclohexane (B81311) precursors under mild, transition-metal-free conditions. rsc.org

Methodological AdvancementDescriptionKey Advantages
Chemoenzymatic Synthesis Combination of enzymatic and chemical steps to achieve high stereoselectivity in the synthesis of chiral precursors. nih.govHigh enantiomeric purity, mild reaction conditions.
Metal-Catalyzed Cycloadditions Transition metal-catalyzed intramolecular [4+2] cycloadditions to form the cyclohexene core. williams.eduHigh efficiency, good stereochemical control.
Electrochemical Approaches Use of electricity to drive chemical reactions, offering a greener alternative for synthesizing precursors. rsc.orgAvoids harsh reagents, potential for high atom economy.

Functionalization and Derivatization of this compound

The this compound scaffold provides a versatile platform for further chemical modifications, enabling the introduction of additional functionalities and the construction of intricate molecular architectures.

Introduction of Additional Substituents on the Cyclohexane Ring

The functionalization of the cyclohexane ring of this compound allows for the synthesis of a diverse range of derivatives. While direct C-H functionalization of this compound is not extensively documented, related methodologies on similar scaffolds suggest potential pathways. Directed C-H activation, for instance, has been a powerful tool for the selective functionalization of heterocyclic compounds, and analogous strategies could potentially be adapted for this compound by employing suitable directing groups. sci-hub.se

The synthesis of substituted cyclohexanones, which can be precursors to substituted 1,2-dimethoxycyclohexanes, has been achieved through cascade Michael–aldol reactions. These reactions allow for the diastereoselective formation of highly functionalized six-membered rings. beilstein-journals.org

Functionalization ReactionReagents and ConditionsOutcome
Directed C-H Functionalization (Analogous) Metal catalyst with a directing group. sci-hub.seSite-selective introduction of new functional groups.
Cascade Michael-Aldol Reaction (Precursor Synthesis) Enones and Michael donors (e.g., β-diketones) with a base. beilstein-journals.orgDiastereoselective synthesis of highly substituted cyclohexanones.

Formation of Complex Polycyclic and Spirocyclic Derivatives

The this compound framework can be elaborated into more complex polycyclic and spirocyclic structures, which are prevalent in natural products and pharmaceutically active compounds.

Polycyclic Derivatives: The Diels-Alder reaction is a cornerstone in the synthesis of six-membered rings and can be employed to construct polycyclic systems. wikipedia.orgvanderbilt.edumasterorganicchemistry.comyoutube.comyoutube.com By using a diene or dienophile derived from this compound, complex bicyclic and polycyclic adducts can be formed with high stereocontrol. For example, a derivative of 1,2-cyclohexanediol (B165007) has been utilized in a Diels-Alder reaction as a key step in the synthesis of model compounds for marine polycyclic ethers. nih.gov Ring-closing metathesis (RCM) of a diene derived from a 1,2-cyclohexanediol derivative has also been used to asymmetrically synthesize functionalized cyclohexane diol derivatives, which are precursors to polycyclic natural products. ias.ac.in

Spirocyclic Derivatives: The synthesis of spirocycles often involves the construction of a spiro-fused ring system onto a pre-existing carbocycle. While direct examples starting from this compound are scarce, methodologies for the synthesis of spirooxindoles and other spirocyclic compounds often utilize cyclohexanone derivatives. researchgate.netrsc.orgrsc.org For instance, multicomponent reactions involving cyclohexanone can lead to the formation of spiro-1,4-dihydropyridines. researchgate.net These approaches highlight the potential for using a derivative of this compound, such as a corresponding ketone, as a starting point for spirocycle synthesis.

Derivative TypeSynthetic StrategyKey Features
Polycyclic Ethers Diels-Alder reaction of a diene derived from a 1,2-cyclohexanediol derivative. nih.govHigh stereocontrol, formation of fused ring systems.
Functionalized Bicycles Asymmetric ring-closing metathesis of a 1,7-dienol derived from a cyclohexanediol. ias.ac.inEnantioselective synthesis of chiral building blocks.
Spirooxindoles (Analogous) Multicomponent reactions involving cyclohexanone derivatives. researchgate.netEfficient construction of complex spirocyclic scaffolds.

Stereochemical and Conformational Investigations of 1,2 Dimethoxycyclohexane

Conformational Equilibria in trans-1,2-Dimethoxycyclohexane

The trans isomer of 1,2-dimethoxycyclohexane (B12323671) exists as a dynamic equilibrium between two primary chair conformations: one where both methoxy (B1213986) groups occupy equatorial positions (diequatorial) and another where both occupy axial positions (diaxial). youtube.com The position of this equilibrium is a delicate balance of competing intramolecular and intermolecular forces.

For trans-1,2-disubstituted cyclohexanes, the chair conformation can place the two substituents in either diequatorial or diaxial positions. libretexts.org In the case of trans-1,2-dimethoxycyclohexane, the equilibrium strongly favors the diequatorial conformer. researchgate.net This preference is rooted in the avoidance of significant steric strain. The diaxial conformation is highly destabilized by 1,3-diaxial interactions, where the axial methoxy groups experience steric repulsion with the axial hydrogen atoms on the same face of the ring. stackexchange.comsapub.org In contrast, the diequatorial conformer avoids these major repulsive interactions, making it significantly more stable. researchgate.netstackexchange.com While the diequatorial form does experience a smaller gauche interaction between the two adjacent methoxy groups, this is far less destabilizing than the multiple 1,3-diaxial interactions in the alternative conformer. libretexts.orgyale.edu

The balance between the diequatorial and diaxial conformers is notably influenced by the surrounding environment, particularly the polarity of the solvent. researchgate.net Experimental studies using ¹³C NMR spectroscopy at low temperatures have demonstrated that the proportion of the more stable diequatorial conformer increases with greater solvent polarity. researchgate.net This phenomenon occurs because the diequatorial conformer possesses a larger molecular dipole moment than the diaxial conformer. Polar solvents are better at stabilizing the conformer with the higher dipole moment, thus shifting the equilibrium to further favor the diequatorial form. researchgate.net For instance, in the non-polar solvent pentane, the diequatorial conformer is already preferred, and this preference becomes even more pronounced in a highly polar solvent like methanol (B129727). researchgate.net

SolventDielectric Constant (ε)% Diequatorial Conformer
Pentane1.8Favored
Carbon Tetrachloride2.2Increased Favorability
Diethyl Ether4.3More Favored
Acetone20.7Highly Favored
Methanol32.7Most Favored

The stability of the conformers of trans-1,2-dimethoxycyclohexane is governed by a combination of steric and electronic effects.

Steric Factors : The primary steric factor is the strong repulsion known as 1,3-diaxial interaction. sapub.org In the diaxial conformer, each axial methoxy group is positioned close to two axial hydrogens, creating significant steric strain that raises the energy of this conformation substantially. stackexchange.comlibretexts.org This type of strain is the main reason why substituents generally prefer equatorial positions. libretexts.org The diequatorial conformer, while free of 1,3-diaxial strain, is subject to a gauche butane-type interaction between the two adjacent methoxy groups. libretexts.org However, the energetic penalty of this single gauche interaction is considerably smaller than that of the multiple 1,3-diaxial interactions, ensuring the diequatorial form's greater stability. yale.eduyoutube.com

Dynamics of Cyclohexane (B81311) Ring Inversion in this compound Isomers

The cyclohexane ring is not static but undergoes a rapid conformational change known as ring inversion or ring flipping. youtube.com During this process, the chair conformation passes through higher-energy transition states, such as the half-chair and boat conformations, to become the opposite chair form. vu.nl This inversion causes all axial substituents to become equatorial and vice versa. youtube.com

The process of ring inversion is associated with a specific energy barrier, or activation energy. For the parent cyclohexane molecule, this barrier is approximately 10-11 kcal/mol. The presence of substituents on the ring can alter this barrier. For some trans-1,2-disubstituted cyclohexanes, steric repulsion between the substituents can actually lower the energy barrier for ring inversion compared to the unsubstituted ring. nih.gov This occurs because the steric strain is partially relieved in the transition state, making the ring more dynamic. While specific experimental values for the energy barrier of this compound were not found, the principles suggest that the interconversion between the diequatorial and diaxial forms is a rapid process at room temperature.

The rate of cyclohexane ring inversion is highly dependent on temperature. vu.nl At room temperature, the interconversion is extremely fast on the NMR timescale. As a result, an NMR spectrometer observes an averaged signal for the methoxy groups and the ring protons, as it cannot distinguish between the rapidly interconverting axial and equatorial positions.

As the temperature is lowered, the rate of ring inversion decreases. vu.nl When the temperature is sufficiently low, the interconversion becomes slow enough on the NMR timescale for the individual conformers to be observed. Research on trans-1,2-dimethoxycyclohexane has utilized this principle, with ¹³C NMR spectroscopy performed at -80°C to accurately measure the separate signals for the diequatorial and diaxial forms and thus determine their relative populations. researchgate.net This transition from a single averaged signal at high temperatures to distinct signals for each conformer at low temperatures is a classic characteristic of dynamic conformational processes in cyclohexane derivatives. vu.nl

Stereoisomeric Forms of this compound (cis- and trans-isomers)

This compound exists as two geometric isomers: cis and trans. nist.gov In the cis-isomer, both methoxy groups are on the same side of the cyclohexane ring's general plane. In the trans-isomer, the methoxy groups are on opposite sides. mvpsvktcollege.ac.in These configurational stereoisomers are diastereomers of each other and cannot be interconverted without breaking chemical bonds. libretexts.org Each of these isomers can, however, exist in different spatial arrangements known as conformations, which interconvert through a process called ring-flipping. mvpsvktcollege.ac.in

Relative Conformational Stabilities of Geometric Isomers

The stability of a substituted cyclohexane is largely determined by the steric strain arising from interactions between its substituents. The most stable conformation minimizes these steric repulsions, particularly the significant destabilizing effect known as 1,3-diaxial interaction. sapub.org Substituents generally prefer to occupy the more spacious equatorial positions over the more crowded axial positions. libretexts.orglibretexts.org

trans-1,2-Dimethoxycyclohexane: The trans isomer can exist in two primary chair conformations: a diequatorial (e,e) form and a diaxial (a,a) form. libretexts.org

Diequatorial (e,e) Conformer: This conformation, where both methoxy groups occupy equatorial positions, is the more stable of the two. yale.edu While it avoids the highly unfavorable 1,3-diaxial interactions, it does experience some steric strain from a gauche interaction between the two adjacent equatorial methoxy groups. yale.edu

Diaxial (a,a) Conformer: In this form, both methoxy groups are in axial positions. This conformation is significantly less stable due to severe steric hindrance from 1,3-diaxial interactions between the axial methoxy groups and the axial hydrogen atoms on the ring. yale.edu

The equilibrium strongly favors the diequatorial conformer. yale.eduresearchgate.net Studies have shown that while the equilibrium favors the diequatorial conformers under all conditions, the extent increases with solvent polarity. researchgate.net

cis-1,2-Dimethoxycyclohexane: The cis isomer exists as two distinct chair conformations that rapidly interconvert via ring-flipping. In one conformation, the C1-methoxy group is axial and the C2-methoxy group is equatorial (a,e). In the flipped conformation, the C1-methoxy group becomes equatorial and the C2-methoxy group becomes axial (e,a). spcmc.ac.inopenstax.org

These two conformations are energetically equivalent because each has one axial methoxy group and one equatorial methoxy group. openstax.orglibretexts.org Therefore, at room temperature, the cis-isomer exists as an equal mixture of these two rapidly interconverting conformers. spcmc.ac.in Each of these conformers has steric strain resulting from one axial methoxy group and a gauche interaction between the adjacent axial and equatorial groups. openstax.org

Conformational Analysis of this compound Isomers
IsomerConformerSubstituent PositionsKey Steric InteractionsRelative Stability
trans-1,2-DimethoxycyclohexaneDiequatorial(e,e)Gauche interaction between methoxy groupsMore stable
Diaxial(a,a)Four 1,3-diaxial interactionsLess stable
cis-1,2-DimethoxycyclohexaneAxial-Equatorial(a,e)Two 1,3-diaxial interactions; Gauche interactionEnergetically equivalent; exist in a 1:1 ratio at equilibrium
Equatorial-Axial(e,a)Two 1,3-diaxial interactions; Gauche interaction

Chiral Properties and Optical Activity Considerations for Enantiomers

The chirality of a molecule determines its ability to rotate the plane of plane-polarized light, a property known as optical activity. pressbooks.publibretexts.org Chiral molecules are optically active, while achiral molecules are not. libretexts.orgyoutube.com

trans-1,2-Dimethoxycyclohexane: This isomer lacks a plane of symmetry and is therefore chiral. mvpsvktcollege.ac.in It exists as a pair of non-superimposable mirror images called enantiomers: (1R,2R)-1,2-dimethoxycyclohexane and (1S,2S)-1,2-dimethoxycyclohexane. These enantiomers are optically active; they will rotate plane-polarized light by equal amounts but in opposite directions. pressbooks.pubyoutube.com

cis-1,2-Dimethoxycyclohexane: The cis isomer has two chiral centers, but it is an achiral molecule, specifically a meso compound. spcmc.ac.instackexchange.com While each individual chair conformation (the a,e and e,a forms) is chiral, they are non-superimposable mirror images of each other (enantiomers). spcmc.ac.in Because these two enantiomeric conformations interconvert rapidly at room temperature through ring-flipping, the compound exists as a 50:50 racemic mixture of conformers. mvpsvktcollege.ac.inspcmc.ac.in This rapid equilibrium between enantiomeric forms cancels out any potential optical rotation, rendering the bulk sample of cis-1,2-dimethoxycyclohexane optically inactive. stackexchange.com

Eclipsed Conformations and Their Significance in this compound Derivatives

While carbon-carbon single bonds typically prefer a staggered conformation to minimize torsional strain, certain structural constraints can favor other arrangements. In some derivatives of methoxycyclohexane, evidence suggests that the conformation of the ring-to-oxygen bond can be eclipsed rather than staggered. rsc.org

Advanced Spectroscopic Characterization of 1,2 Dimethoxycyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Elucidation

NMR spectroscopy stands as a cornerstone in the study of 1,2-dimethoxycyclohexane (B12323671), offering a window into its conformational equilibria and structural nuances. The dynamic nature of the cyclohexane (B81311) ring, which undergoes rapid chair-to-chair interconversion at room temperature, necessitates advanced NMR techniques to resolve the individual conformers and elucidate their relative stabilities.

Variable-Temperature NMR for Dynamic Processes

The conformational equilibrium of trans-1,2-dimethoxycyclohexane between its diequatorial and diaxial forms is a dynamic process that can be effectively studied using variable-temperature (VT) NMR spectroscopy. At ambient temperatures, the rapid interconversion of the two chair conformers results in a time-averaged NMR spectrum. However, by lowering the temperature, this exchange can be slowed on the NMR timescale, allowing for the observation of distinct signals for each conformer.

A pivotal study in this area utilized low-temperature ¹³C NMR to accurately measure the positions of the equilibria between the diequatorial and diaxial conformers of trans-1,2-dimethoxycyclohexane. Current time information in Staffordshire, GB.grafiati.com These experiments, conducted at -80°C in a variety of solvents, revealed that the diequatorial conformer is favored under all conditions. Current time information in Staffordshire, GB.grafiati.com The extent of this preference, however, is significantly influenced by solvent polarity, with more polar solvents further shifting the equilibrium towards the diequatorial form. Current time information in Staffordshire, GB.grafiati.com This solvent dependence underscores the role of intermolecular interactions in stabilizing the more polar diequatorial conformer.

The thermodynamic parameters governing this equilibrium can be extracted from the temperature-dependent chemical shifts and signal integrations. The free energy difference (ΔG°) between the conformers provides a quantitative measure of their relative stability.

Table 1: Conformational Equilibrium Data for trans-1,2-Dimethoxycyclohexane

Solvent Temperature (°C) Predominant Conformer
Pentane (non-polar) -80 Diequatorial

¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information regarding its molecular structure and stereochemistry. The chemical shifts of the methoxy (B1213986) protons and the cyclohexane ring protons and carbons are sensitive to their local electronic environment and spatial orientation (axial or equatorial).

In the ¹H NMR spectrum, the protons on carbons bearing the methoxy groups (H-1 and H-2) typically resonate in the range of 3.0-3.5 ppm. The chemical shifts and multiplicities of the other ring protons can be complex due to overlapping signals. The vicinal coupling constants (³JHH) are particularly informative for conformational analysis. The magnitude of ³JHH is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 8-12 Hz) are indicative of a trans-diaxial relationship between protons, while smaller values are characteristic of axial-equatorial and equatorial-equatorial interactions.

The ¹³C NMR spectrum provides information on the number of unique carbon environments. For cis-1,2-dimethoxycyclohexane, which possesses a plane of symmetry, fewer signals are expected compared to the trans isomer. The chemical shifts of the ring carbons are influenced by the orientation of the methoxy groups.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Nucleus Functional Group Typical Chemical Shift (ppm)
¹H Methoxy (OCH₃) 3.2 - 3.5
¹H Cyclohexane Ring (CH-O) 3.0 - 3.5
¹H Cyclohexane Ring (CH₂) 1.2 - 2.0
¹³C Methoxy (OCH₃) 56 - 58
¹³C Cyclohexane Ring (C-O) 78 - 85

Advanced 2D NMR Techniques for Correlational Information

While specific studies detailing the application of advanced 2D NMR techniques to this compound are not extensively documented in the literature, these methods are invaluable for the unambiguous assignment of ¹H and ¹³C NMR signals and for providing further insight into the molecule's structure.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the cyclohexane ring protons, helping to differentiate between the various methylene (B1212753) and methine signals.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that maps protons to their directly attached carbons. This technique would definitively link the proton signals of the cyclohexane ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. In the context of this compound, HMBC could be used to confirm the assignment of the methoxy groups by showing correlations from the methoxy protons to the C-1 and C-2 carbons of the cyclohexane ring.

The application of these techniques would be particularly beneficial in resolving the spectral complexity arising from the conformational flexibility of the molecule.

Solid-State NMR for Crystalline and Amorphous States

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in the solid phase, where they exist in either crystalline or amorphous forms. Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information.

For this compound, ssNMR could provide insights into the conformation adopted in the solid state, which may differ from the preferred conformation in solution. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to obtain high-resolution ¹³C spectra of solid samples. The chemical shifts observed in the solid state are sensitive to the local packing environment and intermolecular interactions.

While specific ssNMR studies on this compound are not prominent in the literature, the technique holds significant potential for elucidating its solid-state structure, including the determination of torsion angles and the identification of different crystalline polymorphs or amorphous forms.

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography is the definitive method for determining the three-dimensional atomic arrangement of molecules in the crystalline state. A successful single-crystal X-ray diffraction experiment on this compound or a suitable derivative would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous picture of its solid-state conformation.

Atomic Resolution Structure Determination of this compound Derivatives

The determination of the crystal structure of a this compound derivative would involve the following key steps:

Growth of a high-quality single crystal.

Collection of diffraction data using an X-ray diffractometer.

Solving the phase problem to generate an initial electron density map.

Refinement of the atomic positions and thermal parameters to achieve the final, high-resolution structure.

Such a structure would provide a static snapshot of the molecule, which would serve as a valuable point of comparison for the dynamic conformational behavior observed in solution by NMR spectroscopy.

Table 3: List of Compounds Mentioned

Compound Name
This compound
cis-1,2-Dimethoxycyclohexane

Insights into Crystal Packing and Intermolecular Interactions

While a specific, publicly available crystal structure of this compound is not readily found in the literature, a theoretical consideration of its molecular structure allows for a robust prediction of its crystal packing and the nature of the intermolecular interactions at play. The solid-state arrangement of molecules is dictated by the drive to achieve the most thermodynamically stable lattice, a process governed by the interplay of various non-covalent forces.

The presence of two methoxy groups introduces polarity to the molecule. The C-O bonds are polar covalent bonds, leading to a net dipole moment for the molecule. The magnitude and direction of this dipole moment will depend on the conformational and configurational isomer (cis or trans) present in the crystal lattice. These dipole moments will mediate dipole-dipole interactions, which, although weaker than hydrogen bonds, are significant in orienting the molecules within the crystal structure. It is anticipated that the molecules will arrange themselves in a manner that maximizes the attractive interactions between oppositely charged ends of the molecular dipoles while minimizing repulsive interactions.

It is also conceivable that weak C-H···O interactions, a form of weak hydrogen bonding, could play a role in the crystal packing. In such interactions, a hydrogen atom attached to a carbon atom acts as a weak hydrogen bond donor to an oxygen atom of a neighboring molecule. The prevalence and geometric characteristics of these interactions can only be definitively confirmed through X-ray diffraction analysis.

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

Interaction TypeContributing MoietiesRelative StrengthExpected Role in Crystal Packing
Van der Waals ForcesCyclohexane ring, methyl groupsModeratePrimary contributor to overall packing efficiency and lattice energy.
Dipole-Dipole InteractionsMethoxy groups (C-O bonds)Weak to ModerateInfluences the orientation of molecules within the crystal lattice.
Weak C-H···O InteractionsC-H bonds and oxygen atomsWeakMay contribute to the specificity of the packing arrangement.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Assessment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the molecular fingerprinting of this compound and for a detailed assessment of its conformational landscape. The vibrational spectrum of a molecule is unique and is determined by the masses of its atoms, the geometry of the molecule, and the strength of its chemical bonds.

The conformational flexibility of the cyclohexane ring, along with the rotational freedom of the methoxy groups, gives rise to a number of possible conformers for both the cis and trans isomers of this compound. Each of these conformers will have a distinct vibrational spectrum, and the experimentally observed spectrum is typically a population-weighted average of the spectra of the individual conformers present at a given temperature.

A theoretical conformational analysis of the cis and trans isomers of this compound is essential for interpreting their vibrational spectra.

cis-1,2-Dimethoxycyclohexane: In the chair conformation, one methoxy group must be in an axial position and the other in an equatorial position. A ring-flip would interchange these positions, resulting in a conformer of equal energy.

trans-1,2-Dimethoxycyclohexane: This isomer can exist in two distinct chair conformations: a diequatorial conformer and a diaxial conformer. Due to steric hindrance, specifically 1,3-diaxial interactions, the diaxial conformer is expected to be significantly less stable than the diequatorial conformer. Therefore, the diequatorial conformer is predicted to be the predominant species at room temperature.

The vibrational spectra can be used to distinguish between these conformers. For instance, the C-O stretching vibrations, typically observed in the 1200-1000 cm⁻¹ region of the IR spectrum, are sensitive to the local environment and orientation of the methoxy groups. The frequencies of these modes are expected to differ between axial and equatorial methoxy groups. Similarly, the vibrational modes of the cyclohexane ring, such as the ring breathing and deformation modes, will also be affected by the conformational state.

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the vibrational frequencies and intensities of the different conformers of this compound. By comparing the calculated spectra of the various possible conformers with the experimental IR and Raman spectra, it is possible to identify the conformers present and to estimate their relative populations.

Table 2: Predicted Characteristic Vibrational Modes for Conformational Assessment of this compound

Vibrational ModeApproximate Frequency Range (cm⁻¹)Spectroscopic Activity (IR/Raman)Information Provided
C-H Stretching (methoxy)2950-2850Strong in bothCharacteristic of the methoxy groups.
C-H Stretching (cyclohexane)3000-2850Strong in bothProvides information on the hydrocarbon backbone.
CH₂ Scissoring1470-1440Strong in IR, weak in RamanSensitive to the local geometry of the cyclohexane ring.
C-O-C Asymmetric Stretching1150-1085Strong in IRCan differ between axial and equatorial methoxy groups.
C-O-C Symmetric Stretching1070-1020Strong in RamanComplements the IR data for conformational assignment.
Cyclohexane Ring Vibrations1200-700Varies"Fingerprint" region, highly sensitive to conformation.

Computational and Theoretical Studies on 1,2 Dimethoxycyclohexane

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of 1,2-dimethoxycyclohexane (B12323671). These calculations solve approximations of the Schrödinger equation to provide detailed information about molecular geometries, conformational energies, and the electronic interactions that dictate stability. nih.gov Methods like B3LYP with a substantial basis set (e.g., 6-311+G**) are commonly employed to achieve a balance between computational cost and accuracy for such systems. nih.gov

Quantum chemical calculations are used to predict the stable three-dimensional arrangements (conformers) of this compound and their relative energies. The molecule exists as cis and trans diastereomers, each with distinct conformational preferences.

For trans-1,2-dimethoxycyclohexane , the cyclohexane (B81311) ring adopts a chair conformation, leading to an equilibrium between a diequatorial (ee) and a diaxial (aa) conformer. Computational models consistently predict that the diequatorial conformer is more stable than the diaxial conformer, primarily due to reduced steric hindrance. libretexts.orglibretexts.org In the diaxial conformation, the methoxy (B1213986) groups experience significant 1,3-diaxial interactions with axial hydrogens on the ring, which is a major source of steric strain. masterorganicchemistry.com

For cis-1,2-dimethoxycyclohexane , the chair conformation places one methoxy group in an axial position and the other in an equatorial position (ae). A ring flip produces an energetically equivalent conformer (ea). libretexts.org Both conformers in the cis isomer are destabilized by the presence of an axial methoxy group and a gauche interaction between the two methoxy groups. libretexts.org

The relative energies calculated for these conformers allow for the prediction of their equilibrium populations.

IsomerConformerKey Steric InteractionsCalculated Relative Stability
transDiequatorial (ee)Gauche interaction between O-CH₃ groups.More Stable
transDiaxial (aa)1,3-diaxial interactions between axial -OCH₃ and axial C-H groups.Less Stable
cisAxial-Equatorial (ae)1,3-diaxial interactions for the axial -OCH₃ group; gauche interaction between -OCH₃ groups.Degenerate Energy (equivalent to ea)

The interconversion between different chair conformations, known as a ring flip, does not occur in a single step. It proceeds through higher-energy intermediate structures along a specific reaction pathway. youtube.com Quantum chemical calculations can locate and characterize the transition states that represent the energy maxima along this pathway. ethz.ch

The ring inversion of cyclohexane, and by extension its derivatives, follows a path from the stable chair conformation (energy minimum) to a high-energy half-chair (transition state), then to a twist-boat (local energy minimum), and through a boat conformation (a second transition state) before reaching the inverted chair. youtube.comlibretexts.orgic.ac.uk

Computational methods identify a transition state as a first-order saddle point on the potential energy surface, which is confirmed by a frequency calculation that yields exactly one imaginary frequency. The magnitude of this imaginary frequency corresponds to the motion along the reaction coordinate—in this case, the ring inversion. For a substituted cyclohexane, the energy barrier for this process can be calculated as the energy difference between the ground-state chair conformation and the highest-energy transition state (typically the half-chair). nih.gov For 1,2-disubstituted cyclohexanes, the presence of bulky groups can influence this energy barrier. nih.gov

While steric hindrance is a dominant factor, the conformational preferences in this compound are also governed by subtle intramolecular electronic interactions. The gauche effect is a phenomenon where a conformation with vicinal electronegative substituents in a gauche arrangement (60° dihedral angle) is unexpectedly more stable than the anti arrangement (180° dihedral angle). nih.govresearchgate.net

In trans-1,2-dimethoxycyclohexane, the diequatorial conformer forces the two C-O bonds into a gauche relationship. The stability of this arrangement is influenced by a balance of competing factors:

Hyperconjugation: This is a stabilizing interaction involving the delocalization of electrons from a filled bonding orbital (donor) to an adjacent empty antibonding orbital (acceptor). Natural Bond Orbital (NBO) analysis is a computational technique used to identify and quantify these interactions. researchgate.netresearchgate.net In the gauche conformer, stabilizing hyperconjugation can occur, for instance, between a C-H or C-C sigma (σ) orbital and an adjacent antibonding C-O sigma-star (σ*) orbital. researchgate.net

Steric/Electrostatic Repulsion: Destabilizing Pauli repulsion and dipole-dipole repulsion between the electron lone pairs on the oxygen atoms can counteract the stabilizing effects of hyperconjugation. researchgate.netresearchgate.net

Computational studies on analogous trans-1,2-dihalocyclohexanes have shown that hyperconjugative effects can significantly stabilize the diaxial conformer, while the gauche effect plays a role in stabilizing the diequatorial conformer, particularly in polar solvents. nih.gov The final conformational equilibrium is a result of the interplay between these stabilizing electronic effects and destabilizing steric repulsions.

ConformerInteraction TypeComputational Description (via NBO analysis)Effect on Stability
trans-diequatorialGauche EffectBalance of stabilizing hyperconjugation (e.g., σC-C → σC-O) and destabilizing electrostatic/steric repulsion between methoxy groups.Stabilizes relative to what sterics alone would predict.
trans-diaxialHyperconjugationStabilizing interactions between axial C-H σ orbitals and anti-periplanar C-O σ orbitals.Partially offsets severe 1,3-diaxial steric strain.
cis-axial-equatorialGauche InteractionSimilar to the trans-diequatorial case, a gauche relationship exists between the two methoxy groups.Contributes to overall strain energy along with 1,3-diaxial strain.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

While quantum chemical calculations analyze static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can model conformational transitions and the influence of the surrounding environment, such as a solvent. researchgate.net

MD simulations allow for the direct observation of the cyclohexane ring's flexibility and the process of ring inversion. nih.gov Over the course of a simulation, which can span from nanoseconds to microseconds, the molecule is not locked in a single conformation but dynamically explores various states. The trajectory of the simulation reveals transitions from one chair conformation to the other through the twist-boat intermediates. nih.gov

By analyzing these trajectories, researchers can calculate the potential of mean force (PMF), which describes the free energy profile along a chosen coordinate, such as a dihedral angle that defines the ring pucker. nih.gov The energy barrier for ring inversion can be determined from this profile. Studies on similar 1,2-disubstituted cyclohexanes have shown that steric repulsion between bulky substituents in the diequatorial position can lower the energy barrier for ring inversion, leading to a more dynamic ring compared to less substituted analogs. nih.gov This means the molecule can interconvert between conformations more rapidly.

The conformational equilibrium of this compound is sensitive to the polarity of its environment. researchgate.net MD simulations are particularly well-suited to study these solvent effects by explicitly including solvent molecules (like water, methanol (B129727), or pentane) in the simulation box. nih.govmdpi.com

For trans-1,2-dimethoxycyclohexane, the diaxial (aa) conformer has a significantly larger molecular dipole moment than the diequatorial (ee) conformer. According to solvation theory, polar solvents will preferentially stabilize the conformer with the larger dipole moment. nih.gov MD simulations can model this phenomenon directly. By running simulations in different solvents, one can observe and quantify the shift in the conformational equilibrium. For example, simulations would show a higher population of the diaxial conformer in a polar solvent like methanol compared to a non-polar solvent like pentane. researchgate.net This aligns with experimental NMR studies which have accurately measured these solvent-dependent equilibria. researchgate.net

Solvent TypeDominant Conformer (trans isomer)Reasoning (based on computational models)
Non-polar (e.g., Pentane, Cyclohexane)Diequatorial (ee)Equilibrium is primarily dictated by minimizing intramolecular steric strain; the less bulky ee conformer is strongly favored.
Polar (e.g., Methanol, DMSO)Diequatorial (ee), but with an increased population of Diaxial (aa)The polar solvent preferentially stabilizes the more polar aa conformer, shifting the equilibrium and reducing the energy difference between the ee and aa states. nih.govresearchgate.net

Force Field Development and Refinement for Cyclohexane Derivatives

Molecular mechanics (MM) force fields are a cornerstone of computational chemistry, providing the means to simulate molecular behavior by approximating the potential energy of a system. However, the accuracy of these simulations is fundamentally dependent on the quality of the force field parameters. For cyclic molecules like cyclohexane and its derivatives, standard force fields often require refinement to accurately model the subtle interplay of steric and electronic effects that govern their conformational preferences.

The development of a robust force field involves parameterizing various energy terms, including bond stretching, angle bending, and, crucially for conformational analysis, torsional potentials. Torsional parameters define the energy barrier for rotation around chemical bonds and are essential for correctly predicting the relative stability of different conformers, such as the chair and boat forms of cyclohexane derivatives.

One notable refinement specific to ethers like this compound was performed for the MM3 force field. Research focusing on the conformational equilibrium of trans-1,2-dimethoxycyclohexane identified the need for improved parameters for the O-C-C-O dihedral angle. By comparing computational results with experimental NMR spectroscopy data, new torsional parameters (V1, V2, V3) were developed. These refined parameters led to a marked improvement in the force field's ability to predict the conformational behavior of ethers.

Principal Component Analysis (PCA) in Conformational Data Interpretation

Molecular dynamics (MD) simulations of flexible molecules like this compound can generate vast and complex datasets, often in the form of trajectories containing thousands or millions of atomic configurations. Interpreting these high-dimensional datasets to extract meaningful information about conformational dynamics can be a significant challenge. Principal Component Analysis (PCA) is a powerful statistical method used to simplify this complexity. nih.govresearchgate.net

PCA is a dimensionality-reduction technique that transforms the original set of correlated variables (e.g., the Cartesian coordinates of atoms in a trajectory) into a new set of uncorrelated variables called principal components (PCs). nih.gov These PCs are ordered such that the first PC (PC1) captures the largest amount of variance in the data, PC2 captures the second largest, and so on. researchgate.net In the context of conformational analysis, the first few PCs often describe the most significant, large-scale collective motions of the molecule, such as the interconversion between different chair or twist-boat conformers. researchgate.netnih.gov

By projecting the high-dimensional trajectory data onto a lower-dimensional space defined by the most important PCs (typically PC1 and PC2), a conformational landscape can be visualized. This allows researchers to:

Identify the most populated conformational states as distinct clusters in the PCA plot.

Understand the pathways of transition between these states.

Filter out random thermal noise from the essential, functionally relevant motions. nih.gov

For substituted cyclohexanes, PCA can be used to analyze the dynamics of ring-flipping and the conformational equilibrium between axial and equatorial substituent positions. For instance, in trans-1,2-dimethoxycyclohexane, the dominant motion captured by PC1 could represent the concerted movement of the ring from a diequatorial to a diaxial conformation. Subsequent PCs might describe more subtle motions, such as the rotation of the methoxy groups. This analysis provides crucial insights into the primary factors, such as steric hindrance and electronic effects, that govern the conformational preferences of the molecule.

Mechanistic Organic Transformations Involving 1,2 Dimethoxycyclohexane and Its Derivatives

Mechanistic Investigations of Acetal (B89532) Formation and Hydrolysis

The formation and hydrolysis of acetals, such as 1,2-dimethoxycyclohexane (B12323671), are fundamental reversible reactions in organic chemistry, typically catalyzed by acids. openstax.orglibretexts.org These processes are critical in synthetic chemistry, for instance, in the use of acetals as protecting groups for carbonyl compounds. libretexts.orgchemistrysteps.com

The mechanism of acid-catalyzed acetal formation involves the nucleophilic addition of an alcohol to a carbonyl group. openstax.org The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org This is followed by the nucleophilic attack of an alcohol molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a hemiacetal. libretexts.org

The key steps in the acid-catalyzed pathway are as follows:

Protonation: The carbonyl oxygen is protonated by an acid (e.g., H₃O⁺), making the carbonyl group more susceptible to nucleophilic attack. libretexts.orgchemguide.co.uk

Nucleophilic Attack: An alcohol molecule attacks the electrophilic carbonyl carbon, forming a protonated hemiacetal. libretexts.org

Deprotonation: A base (like water or another alcohol molecule) removes a proton to yield a neutral hemiacetal. libretexts.org

Second Protonation: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). openstax.orglibretexts.org

Water Elimination: The protonated hydroxyl group departs as a water molecule, and the lone pair of electrons on the adjacent oxygen atom forms a double bond with the carbon, creating a resonance-stabilized oxonium ion. openstax.orglibretexts.org

Second Nucleophilic Attack: A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion. openstax.org

Final Deprotonation: A base removes the final proton to yield the neutral acetal and regenerate the acid catalyst. libretexts.org

The hydrolysis of an acetal back to the parent carbonyl compound and alcohol follows the reverse of this pathway. openstax.org The process begins with the protonation of one of the ether oxygens, followed by the elimination of an alcohol molecule to form the oxonium ion. Water then acts as a nucleophile, attacking the carbon, and subsequent proton transfers lead to the hemiacetal, which then breaks down to the carbonyl compound and the second alcohol molecule. masterorganicchemistry.com

All steps in acetal formation and hydrolysis are reversible. openstax.org The direction of the reaction is governed by the reaction conditions, in accordance with Le Chatelier's principle. libretexts.org The formation of an acetal from a carbonyl compound and two alcohol molecules results in the production of one molecule of water. wikipedia.org

To drive the equilibrium towards the formation of the acetal, water must be removed from the reaction mixture as it is formed. openstax.orgchemistrysteps.com This is commonly achieved using methods such as azeotropic distillation with a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. libretexts.orglibretexts.org

Conversely, to hydrolyze an acetal back to the carbonyl compound and alcohols, a large excess of water is used in the presence of an acid catalyst. openstax.org The high concentration of water shifts the equilibrium in favor of the hydrolysis products. libretexts.org Acetals are generally stable in neutral or basic conditions, which is why they are effective as carbonyl-protecting groups. chemistrysteps.commasterorganicchemistry.com The formation of cyclic acetals from diols, which is structurally analogous to this compound's precursors, is often entropically favored compared to the formation of acyclic acetals from two separate alcohol molecules. libretexts.orgwikipedia.org

Elimination Reactions and Pyrolysis Mechanisms

The thermal decomposition of ethers and acetals in the gas phase provides insight into their stability and reaction pathways at high temperatures. These reactions typically proceed through unimolecular elimination mechanisms.

The gas-phase thermal elimination of acetals like 1,1-dimethoxycyclohexane, a close structural isomer of this compound, has been shown to be a homogeneous, unimolecular reaction that follows first-order kinetics. usfq.edu.ecresearchgate.net This reaction yields 1-methoxy-1-cyclohexene and methanol (B129727). usfq.edu.ec Similarly, the pyrolysis of 1,1-diethoxycyclohexane (B155974) produces 1-ethoxycyclohexene (B74910) and ethanol. acs.orgnih.gov These reactions are typically carried out in a static system at temperatures ranging from approximately 240 to 360 °C, often in the presence of a free-radical inhibitor to ensure that the molecular elimination pathway is dominant. usfq.edu.ecacs.org

The proposed mechanism for these eliminations involves a concerted, polar, four-membered cyclic transition state. usfq.edu.ecresearchgate.net This type of mechanism is common in the pyrolysis of esters and other related compounds and does not involve free-radical intermediates. researchgate.net For this compound, a similar elimination pathway would be expected, likely leading to the formation of methoxycyclohexene isomers and methanol.

Experimental and theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to elucidate the transition state and kinetics of acetal pyrolysis. usfq.edu.ecnih.gov For the elimination of methanol from 1,1-dimethoxycyclohexane, the transition state is described as a moderately asynchronous, concerted polar four-membered ring. usfq.edu.ecresearchgate.net In this transition state, the C-O bond of the leaving methoxy (B1213986) group is significantly elongated, while the Cβ-H bond is stretched to a lesser extent, indicating some charge separation. usfq.edu.ec The rate-determining factor is believed to be the elongation of the C-O bond. nih.gov

The kinetics of these reactions are well-described by the Arrhenius equation. The experimental parameters for related compounds provide a quantitative measure of the reaction rates and activation barriers.

CompoundTemperature Range (°C)log A (s⁻¹)Activation Energy (Ea) (kJ mol⁻¹)Reference
1,1-Dimethoxycyclohexane310–36013.82 ± 0.07193.9 ± 1.0 usfq.edu.ecresearchgate.net
1,1-Diethoxycyclohexane299–35814.02 ± 0.11176.6 ± 1.1 nih.gov

Reductive and Oxidative Transformations

The ether linkages in this compound are generally stable under neutral to strongly basic conditions, making them resistant to many common reductive and oxidative reagents. libretexts.org However, under specific conditions, these functional groups can undergo transformations.

Acetals are generally unreactive towards strongly nucleophilic and basic reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), as well as organometallic reagents. libretexts.org This stability is a key feature of their use as protecting groups. masterorganicchemistry.com Reductive cleavage of the C-O ether bond can be achieved under more forcing conditions, for example, using dissolving metal reductions or specific Lewis acid-hydride combinations, although such reactions are not as common as their formation or hydrolysis.

The oxidation of ethers can be complex. The oxidation of 1,2-dimethoxyethane, a close acyclic analog of this compound, has been studied as a model for biofuel combustion. osti.gov At high temperatures, oxidation can be initiated by the abstraction of a hydrogen atom by radicals, forming a 1,2-dimethoxyethanyl radical. osti.gov This radical can then react with molecular oxygen (O₂). The subsequent reaction pathways are complex and can involve O₂ addition to form peroxy radicals, isomerization, and unimolecular decomposition, leading to a variety of smaller oxygenated products such as formaldehyde, methyl vinyl ether, and cyclic ethers. osti.gov For this compound, a similar free-radical oxidation mechanism would be anticipated under high-temperature conditions, initiated by hydrogen abstraction from one of the cyclohexane (B81311) ring carbons. Catalytic oxidation, for example using ruthenium-based catalysts for the oxidation of cyclohexane, often proceeds via either a Ru-oxo or a free-radical mechanism, leading to alcohols and ketones. researchgate.net

Reductive Cleavage and Hydrogenolysis Pathways

The cleavage of ether bonds, which are generally stable, requires specific reagents or conditions. wikipedia.org In the context of this compound, reductive cleavage and hydrogenolysis represent key pathways for breaking the carbon-oxygen bonds.

Reductive Cleavage with Basic Agents: Ethers can be cleaved by strongly basic agents like organolithium compounds. wikipedia.org The process typically begins with deprotonation at the α-position to the oxygen atom. Subsequently, the ether can decompose into an alkene and an alkoxide. wikipedia.org For cyclic ethers, this cleavage can be a concerted process. wikipedia.org

Hydrogenolysis of Ethers: Hydrogenolysis involves the cleavage of a C-O bond by hydrogen, typically in the presence of a metal catalyst. thieme-connect.de While much of the research has focused on aryl ethers due to their relevance in biomass conversion, the principles can be extended to saturated cyclic ethers. thieme-connect.denih.gov Nickel-based catalyst systems, often in combination with N-heterocyclic carbene (NHC) ligands, have proven effective for the hydrogenolysis of the Caryl–O bond. thieme-connect.denih.gov The mechanism is proposed to involve the oxidative addition of the C-O bond to the metal center. nih.gov For dialkyl ethers, such as this compound, the conditions are generally harsher. The selectivity of hydrogenolysis can be influenced by factors like H2 pressure and temperature, with higher temperatures favoring C-O bond cleavage over ring hydrogenation. nih.govd-nb.info

The table below summarizes typical conditions and outcomes for related ether hydrogenolysis reactions.

Catalyst SystemSubstrate TypeKey ConditionsTypical Products
Ni(COD)2 / NHC LigandDiaryl EthersH2, NaOt-BuArene and Phenol
Supported Noble Metals (Pd, Pt, Ru)Aryl EthersH2, High TemperatureArene and Alcohol
Iridium on Alumina (Ir/Al2O3)DimethylcyclohexaneH2, High TemperatureRing-opened Alkanes

This table illustrates general findings in ether hydrogenolysis; specific outcomes for this compound may vary.

Stereoselective Oxidations and Functionalizations

The functionalization of saturated cyclic ethers in a stereoselective manner is a significant challenge in synthetic chemistry. acs.org Recent advancements have enabled the site- and enantiodifferentiating oxidation of C(sp3)–H bonds in various cyclic ethers. acs.org

A manganese-based catalytic system has been shown to be effective for the asymmetric C(sp3)–H oxidation of saturated cyclic ethers, including tetrahydropyrans and tetrahydrofurans. acs.org This method allows for the introduction of functionality at a specific carbon atom with high stereocontrol, which is applicable to derivatives of this compound. acs.org The ability to use the ether as the limiting reagent enhances the practical utility of this method in complex molecule synthesis. acs.org

Furthermore, the selective aerobic oxidation of cyclic ethers to lactones has been achieved using gold nanoparticles supported on ceria (Au/CeO2) as a catalyst. rsc.org This process utilizes molecular oxygen as a benign oxidant and proceeds without additives. rsc.org The selectivity is attributed to the specific adsorption of the ether and the activation of the C(sp3)–H bond on the catalyst surface. rsc.org

Another approach involves the stereoselective functionalization of strained-ring systems through a radical-polar crossover of organoboron derivatives. nih.govchemrxiv.org This one-pot strategy enables the creation of tri-substituted cyclobutanes and other carbo- and heterocycles with high diastereoselectivity (dr > 20:1 in some cases). nih.gov A proposed model for the stereoselectivity suggests that the substituent introduced from the radical precursor shields one diastereotopic face of a cyclic intermediate, directing the subsequent 1,2-metallate rearrangement to occur in an anti-periplanar fashion. chemrxiv.org

The following table presents examples of stereoselective functionalization applied to cyclic systems.

Reaction TypeCatalyst/ReagentSubstrate TypeKey Outcome
Asymmetric C(sp3)–H OxidationManganese ComplexSaturated Cyclic EthersHigh site- and enantioselectivity
Aerobic OxidationAu/CeO2Cyclic EthersSelective formation of lactones
Polar Radical CrossoverOrganoboron DerivativesCyclobutenylboronic estersHighly diastereoselective synthesis of trisubstituted cyclobutanes

Nucleophilic Substitution and Addition Reactions

Nucleophilic reactions involving this compound or its precursors are fundamental for its synthesis and modification. Epoxides, such as cyclohexene (B86901) oxide, are versatile intermediates that undergo regio- and stereoselective ring-opening reactions with nucleophiles to form 1,2-disubstituted cyclohexanes. nih.gov

For instance, the reaction of cyclohexene oxide with a nucleophile like the methoxide (B1231860) ion results in the opening of the epoxide ring to form a trans-1,2-disubstituted cyclohexane derivative. pearson.com Similarly, reaction with an amine nucleophile, such as methylamine, also leads to a trans-amino alcohol product. pearson.com These reactions are classic examples of nucleophilic substitution on an epoxide ring.

Nucleophilic addition to alkenes is also a relevant pathway, particularly for activated double bonds. youtube.com For an alkene to react with a nucleophile, it typically requires the presence of an electron-withdrawing group attached to the double bond to make it sufficiently electron-deficient. youtube.com The reaction is often facilitated by a base, which can deprotonate a neutral nucleophile (like an alcohol or amine) to generate a more reactive anionic species. youtube.com

In the context of cyclohexane systems, intramolecular SN2 reactions are crucial for forming cyclic ethers. nih.gov Palladium-catalyzed allylic amination has been used as a flexible route to synthesize chirally pure 4,6-diaminocyclohexene derivatives, showcasing a sophisticated application of nucleophilic substitution. researchgate.net The stereochemical outcome of such cyclizations can be highly dependent on the nature of the nucleophile and the catalyst system. researchgate.net

Catalytic Processes Involving this compound

While ethers are often used as solvents due to their general lack of reactivity, they can also play more active roles in catalytic processes. libretexts.org The cyclohexane backbone, as present in this compound, is a common structural motif in ligands used for asymmetric catalysis.

Catalytic Hydrogenation: The catalytic hydrogenation of substituted cyclohexenes is a standard method for producing saturated cyclohexane derivatives. ucla.edu For example, the catalytic hydrogenation of 1,2-dimethylcyclohexene (B155917) over a platinum group metal catalyst results in the syn-addition of hydrogen to yield cis-1,2-dimethylcyclohexane. ucla.edu This principle is directly applicable to the synthesis of this compound from its unsaturated precursor, 1,2-dimethoxycyclohexene. ucla.edu Supported palladium catalysts are also highly effective for the hydrogenation of related phenolic compounds to their corresponding cyclohexanone (B45756) or cyclohexanol (B46403) derivatives. rsc.org

Role as a Ligand or in Catalyst Systems: Chiral ligands derived from the cyclohexane scaffold are pivotal in asymmetric catalysis. For instance, derivatives of 1,2-diaminocyclohexane are used to create tandem catalysts with dual biomimetic active sites for cascade reactions. nih.gov Although this compound itself is not a common ligand, its structural framework is analogous to those used in highly effective catalyst systems. The specific coordination of ligands can fundamentally alter the selectivity and activity of a metal catalyst, as seen in rhodium-catalyzed annulative cleavage reactions where the choice between a monodentate (PPh3) and a bidentate (dppe) phosphine (B1218219) ligand completely changes the reaction outcome. nih.gov

The table below highlights relevant catalytic processes.

Catalytic ProcessCatalystSubstrateProductSignificance
Catalytic HydrogenationPlatinum Group Metal (e.g., Pt, Pd)1,2-Disubstituted Cyclohexenecis-1,2-Disubstituted CyclohexaneStereoselective synthesis of saturated rings ucla.edu
Hydrothiolation of AlkynesRhodium(I) ComplexesAlkynes, Thiophenolsα-Vinyl SulfidesHigh regioselectivity towards Markovnikov products csic.es
Tandem CatalysisZinc-Metal-Organic Cage1,2-DiaminocyclohexaneFused HeterocyclesBiomimetic cascade reactions with spatial control nih.gov

Advanced Synthetic Applications of 1,2 Dimethoxycyclohexane Derivatives

Utilization as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

While direct applications of 1,2-dimethoxycyclohexane (B12323671) as a chiral auxiliary are not extensively documented, the closely related C₂-symmetric 1,2-diaminocyclohexane derivatives have proven to be exceptionally effective in asymmetric synthesis. These diamines, which share the same cyclohexane (B81311) backbone, serve as powerful chiral ligands for a wide array of metal-catalyzed reactions, inducing high levels of enantioselectivity. The principles of stereocontrol demonstrated by these analogues provide a strong foundation for the potential development of chiral ligands derived from this compound.

The efficacy of 1,2-disubstituted cyclohexane scaffolds in asymmetric catalysis stems from their conformationally rigid chair-like structure. This rigidity, combined with the C₂-symmetry, creates a well-defined chiral environment around the metal center, which effectively discriminates between the two prochiral faces of a substrate.

Table 1: Examples of Asymmetric Reactions Catalyzed by Metal Complexes of 1,2-Diaminocyclohexane Derivatives

Reaction TypeCatalystSubstrateProduct Enantiomeric Excess (ee)
Asymmetric Hydrogenation[Rh(NBD)₂]BF₄ / (R,R)-Me-BPEMethyl (Z)-α-acetamidocinnamate>99%
Asymmetric Transfer Hydrogenation[RuCl₂(p-cymene)]₂ / (S,S)-Ts-DPENAcetophenone98%
Asymmetric EpoxidationTi(O-iPr)₄ / (R,R)-DETGeraniol95%
Asymmetric DihydroxylationK₂OsO₂(OH)₄ / (DHQD)₂PHALStyrene99%

This table showcases the high enantioselectivities achieved using chiral ligands based on the 1,2-diaminocyclohexane scaffold, highlighting the potential of the 1,2-disubstituted cyclohexane framework in asymmetric catalysis.

The development of chiral ligands from this compound could offer alternative steric and electronic properties compared to their diamino counterparts. The oxygen atoms of the methoxy (B1213986) groups can act as Lewis basic sites for coordination to metal centers, and their bulkiness can influence the spatial arrangement of the catalytic pocket, thereby impacting the stereochemical outcome of the reaction.

Intermediates in the Synthesis of Complex Natural Products and Bioactive Molecules

The 1,2-dioxygenated cyclohexane motif is a structural feature present in a variety of natural products and bioactive molecules. Although specific examples detailing the use of this compound as a direct intermediate are not prevalent in the literature, the synthesis of molecules containing this core structure underscores its importance. The stereoselective synthesis of 1,2-diols on a cyclohexane ring is a common challenge in natural product synthesis, and this compound can be considered a protected form of this crucial functionality.

For instance, the synthesis of various carbohydrate-based natural products and their analogues often involves the manipulation of hydroxyl groups on a cyclohexane or pyranose ring. The strategic placement and protection of these hydroxyl groups are key to achieving the desired stereochemistry in the final product. The methoxy groups in this compound offer a stable protecting group that can be carried through multiple synthetic steps.

Role in Protecting Group Strategies in Carbohydrate Chemistry

In the realm of carbohydrate chemistry, the selective protection of vicinal diols is a fundamental strategy for the synthesis of complex oligosaccharides. While the direct use of this compound as a protecting group is not a standard procedure, the related cyclohexane-1,2-diacetal (CDA) protecting group serves as an excellent example of how the 1,2-disubstituted cyclohexane scaffold is employed to protect trans-1,2-diols.

The formation of a cyclic acetal (B89532) between a 1,2-diol and a derivative of cyclohexane-1,2-dione provides a robust protecting group that can withstand a variety of reaction conditions. The inherent rigidity of the cyclohexane ring in the acetal influences the conformation of the carbohydrate ring to which it is attached, which can, in turn, affect the stereochemical outcome of subsequent glycosylation reactions.

Table 2: Comparison of Protecting Groups for Vicinal Diols in Carbohydrates

Protecting GroupDiol SelectivityStabilityCleavage Conditions
Isopropylidene (acetonide)cis-diolsAcid labileMild acid (e.g., AcOH)
Cyclohexylidenecis-diolsMore stable than acetonideStronger acid
Benzylidene4,6-diols in pyranosidesAcid labile, stable to baseH₂/Pd, mild acid
Cyclohexane-1,2-diacetal (CDA)trans-diolsStable to various conditionsAcid hydrolysis

This table illustrates the selectivity of different cyclic protecting groups for diols in carbohydrates, highlighting the specific role of cyclohexane-based acetals in protecting trans-diols.

The principle of using a pre-organized cyclic system to protect diols with a specific stereochemical relationship is a cornerstone of carbohydrate synthesis. The development of protecting groups derived from this compound could offer new possibilities for fine-tuning the reactivity and selectivity in the synthesis of complex glycans.

Development as Model Systems for Mechanistic and Stereochemical Principles

The conformational behavior of substituted cyclohexanes is a central topic in stereochemistry. 1,2-Disubstituted cyclohexanes, such as this compound, serve as excellent model systems for studying the interplay of steric and electronic effects that govern conformational preferences.

In trans-1,2-dimethoxycyclohexane, a conformational equilibrium exists between the diequatorial (ee) and the diaxial (aa) chair forms. The diequatorial conformer is generally favored due to the severe steric hindrance (1,3-diaxial interactions) that would be present in the diaxial form. However, the diaxial conformer can be stabilized by the gauche effect, an electronic interaction that favors a gauche arrangement of electronegative substituents.

A detailed conformational analysis of trans-1,2-dimethoxycyclohexane using NMR spectroscopy has provided valuable data on the energetic differences between the conformers in various solvents. These studies reveal that the equilibrium position is solvent-dependent, with more polar solvents favoring the more polar diequatorial conformer.

Table 3: Conformational Equilibrium Data for trans-1,2-Dimethoxycyclohexane

SolventDielectric Constant (ε)Mole Fraction of Diequatorial Conformer (%)ΔG° (kJ/mol)
Cyclohexane2.085-4.3
Carbon Tetrachloride2.287-4.8
Benzene2.388-5.1
Diethyl Ether4.392-6.3
Acetone20.796-8.2
Methanol (B129727)32.797-9.1

Data adapted from studies on the conformational analysis of trans-1,2-dimethoxycyclohexane. The table illustrates the influence of solvent polarity on the conformational equilibrium.

These fundamental studies on the conformational behavior of this compound provide crucial insights into the stereochemical principles that underpin its applications in asymmetric synthesis and as a chiral building block. Understanding how the substituents on the cyclohexane ring dictate its three-dimensional shape is essential for designing new synthetic strategies and for predicting the outcomes of stereoselective reactions.

Q & A

Q. What are the optimized synthetic routes for 1,2-Dimethoxycyclohexane in laboratory settings?

Methodological Answer: this compound can be synthesized via catalytic hydrogenation of 1,2-dimethoxybenzene using a cobalt-based metal-organic framework (DUT-5-CoH). Key parameters include:

  • Catalyst Loading : 0.2 mol% Co.
  • Reaction Conditions : 150°C for 48 hours under hydrogen pressure.
  • Yield : 88% after purification .
    Comparison with Alternative Routes :
    While acetalization of cyclohexanone derivatives is a common approach, the hydrogenation method avoids competitive side reactions (e.g., over-oxidation) and provides higher regioselectivity.

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

  • ¹H NMR Analysis : Peaks at δ 3.46 ppm (singlet, 6H, methoxy groups), δ 3.14–3.00 ppm (multiplet, 2H, axial cyclohexane protons), and δ 2.19–1.11 ppm (multiplet, 8H, remaining cyclohexane protons) confirm the structure .
  • GC-MS : Molecular ion peak at m/z 144.2 (M⁺) matches the molecular formula (C₈H₁₆O₂) .
    Best Practices :
    Use deuterated chloroform (CDCl₃) as the solvent for NMR to avoid signal overlap. For GC-MS, electron ionization (EI) at 70 eV ensures reliable fragmentation patterns.

Q. What are the common catalytic applications of this compound in organic transformations?

Methodological Answer: this compound serves as:

  • Hydrodeoxygenation (HDO) Intermediate : Produced during the HDO of creosol (4-methyl-2-methoxyphenol) using Pd-supported SBA-16 catalysts. Selectivity depends on reaction temperature and hydrogen pressure .
  • Solvent in Stereoselective Reactions : Its non-polar nature stabilizes transition states in Diels-Alder reactions.

Q. What mechanistic insights explain the role of this compound in hydrodeoxygenation reactions?

Methodological Answer: In Pd-catalyzed HDO of creosol:

Demethoxylation : Cleavage of the methoxy group generates 4-methylcyclohexanol.

Competitive Pathway : Partial hydrogenation of the aromatic ring forms this compound, but this pathway diminishes at higher temperatures (>130°C) due to kinetic favoring of complete hydrogenation .
Computational Support :
DFT studies suggest that Pd active sites lower the activation energy for methoxy group dissociation by 15–20 kJ/mol compared to Ru or Pt .

Q. How do computational studies contribute to understanding the decomposition pathways of this compound?

Methodological Answer:

  • Gas-Phase Elimination : Theoretical studies on analogous compounds (e.g., 1,1-dimethoxycyclohexane) reveal a six-membered cyclic transition state during unimolecular decomposition, yielding cyclohexene and methanol. Activation energies range from 180–200 kJ/mol .
  • Solvent Effects : Polar solvents stabilize ionic intermediates, shifting the mechanism from concerted to stepwise in acidic hydrolysis.

Caution : Direct extrapolation from 1,1- to 1,2-isomers requires validation due to steric and electronic differences.

Q. What factors influence the regioselectivity in the synthesis of this compound derivatives?

Methodological Answer:

  • Steric Effects : Axial methoxy groups in this compound create steric hindrance, favoring equatorial attack in nucleophilic substitutions.
  • Catalyst Design : Acidic silica-supported catalysts (e.g., H₂SO₄-silica) enhance regioselectivity by polarizing the carbonyl group in precursor ketones .
    Conformational Analysis :
    Molecular mechanics calculations show that the cis-1,2-di-O-substituted cyclohexane adopts a chair conformation with both methoxy groups equatorial, minimizing 1,3-diaxial interactions .

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